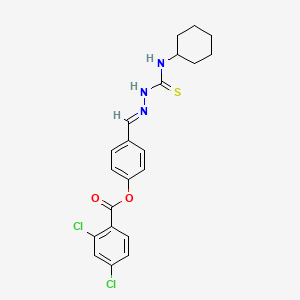![molecular formula C19H21N5O2S B12040344 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 618414-23-6](/img/structure/B12040344.png)
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-etil-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2-metoxi-5-metilfenil)acetamida es un complejo compuesto orgánico que presenta un anillo de triazol, un anillo de piridina y un enlace tioéter
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[4-etil-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2-metoxi-5-metilfenil)acetamida típicamente involucra múltiples pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar a través de una reacción de ciclización que involucra derivados de hidracina y disulfuro de carbono en condiciones básicas.
Unión del anillo de piridina: El anillo de piridina se introduce mediante una reacción de sustitución nucleofílica, donde el intermedio de triazol reacciona con un derivado de piridina.
Formación del enlace tioéter: El enlace tioéter se forma al hacer reaccionar el intermedio triazol-piridina con un compuesto de tiol adecuado.
Formación de acetamida: Finalmente, el grupo acetamida se introduce mediante una reacción de acilación utilizando anhídrido acético o un reactivo similar.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de los pasos sintéticos anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y el desarrollo de técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre en el enlace tioéter, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de triazol o al anillo de piridina, lo que podría conducir a la formación de derivados dihidro.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en las posiciones adyacentes a los átomos de nitrógeno en los anillos de triazol y piridina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para lograr reacciones de sustitución.
Principales productos
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados dihidro de los anillos de triazol y piridina.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química medicinal: La estructura única del compuesto lo convierte en un candidato para el desarrollo de fármacos, particularmente como agente antimicrobiano o anticancerígeno.
Ciencia de materiales: Su capacidad para formar complejos estables con metales podría explotarse en el desarrollo de nuevos materiales con propiedades electrónicas o catalíticas específicas.
Investigación biológica: El compuesto se puede utilizar como una sonda para estudiar varios procesos biológicos, incluida la inhibición de enzimas y la unión a receptores.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-etil-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2-metoxi-5-metilfenil)acetamida implica su interacción con objetivos moleculares específicos:
Objetivos moleculares: El compuesto puede dirigirse a enzimas o receptores que son cruciales para los procesos celulares.
Vías involucradas: Podría modular las vías de señalización al inhibir o activar proteínas clave, lo que lleva a cambios en la función celular.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de tiazol: Compuestos con un anillo de tiazol, como la sulfathiazola, que tienen propiedades antimicrobianas.
Derivados de triazol: Compuestos como la fluconazol, que se utilizan como agentes antifúngicos.
Derivados de piridina: Compuestos como la nicotinamida, que juegan un papel en los procesos metabólicos.
Singularidad
2-{[4-etil-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2-metoxi-5-metilfenil)acetamida es único debido a su combinación de un anillo de triazol, un anillo de piridina y un enlace tioéter, que confiere propiedades químicas y biológicas distintas que no se encuentran en análogos más simples.
Propiedades
Número CAS |
618414-23-6 |
|---|---|
Fórmula molecular |
C19H21N5O2S |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O2S/c1-4-24-18(14-7-5-6-10-20-14)22-23-19(24)27-12-17(25)21-15-11-13(2)8-9-16(15)26-3/h5-11H,4,12H2,1-3H3,(H,21,25) |
Clave InChI |
JZVTWDYBIZGTID-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040268.png)

![2,6-dimethoxy-4-{(E)-[(2-thienylacetyl)hydrazono]methyl}phenyl acetate](/img/structure/B12040287.png)

![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12040310.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12040322.png)
![(2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B12040323.png)
![3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12040325.png)
![(5Z)-3-Cyclopentyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040341.png)

![5-[(4-Tert-butylphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12040356.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040360.png)
![N-(3-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040368.png)
